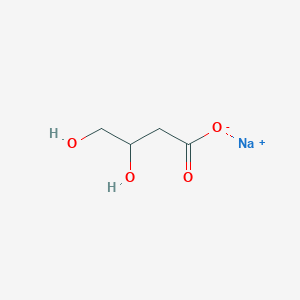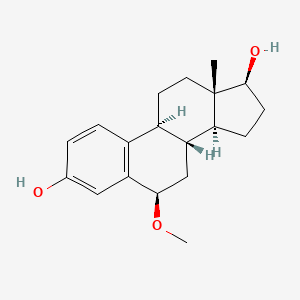
3,4-Dihydroxybutanoic Acid Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydroxybutanoic Acid Sodium Salt is a chemical compound with the molecular formula C4H9NaO4This compound is a normal human urinary metabolite and is excreted in increased concentrations in patients with succinic semialdehyde dehydrogenase deficiency . It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 3,4-Dihydroxybutanoic Acid Sodium Salt can be achieved through several synthetic routes. One common method involves the oxidation of a glucose source containing 1,4-linked glucose as a substituent. The process uses an alkali metal hydroxide and hydrogen peroxide to convert the glucose source to 3,4-dihydroxybutanoic acid, which is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale oxidation reactions using glucose as the starting material. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of hydrogen peroxide as the oxidizing agent and sodium hydroxide for neutralization are common practices in industrial production .
化学反応の分析
Types of Reactions
3,4-Dihydroxybutanoic Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce other derivatives.
Reduction: It can be reduced to form different hydroxybutanoic acid derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as the oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, including halogenating agents, can be used for substitution reactions.
Major Products Formed
Reduction: Reduction can yield different hydroxybutanoic acid derivatives.
Substitution: Substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
3,4-Dihydroxybutanoic Acid Sodium Salt has several applications in scientific research:
Medicine: Research is conducted to understand its potential therapeutic applications and its role in metabolic pathways.
Industry: It is used in the production of various chemical products, including lactones and furanones.
作用機序
The mechanism of action of 3,4-Dihydroxybutanoic Acid Sodium Salt involves its role as a metabolite in human biochemistry. It is involved in metabolic pathways related to the degradation of carbohydrates. The compound acts as an intermediate in the conversion of glucose to other metabolites. Its molecular targets include enzymes involved in carbohydrate metabolism, such as succinic semialdehyde dehydrogenase .
類似化合物との比較
Similar Compounds
3,4-Dihydroxybutyric Acid: A similar compound with hydroxyl groups at positions 3 and 4.
2,3-Dihydroxybutanoic Acid: Another hydroxybutanoic acid derivative with hydroxyl groups at different positions.
Uniqueness
3,4-Dihydroxybutanoic Acid Sodium Salt is unique due to its specific hydroxylation pattern and its role as a urinary metabolite. Its sodium salt form enhances its solubility and stability, making it suitable for various applications in research and industry .
特性
分子式 |
C4H7NaO4 |
|---|---|
分子量 |
142.09 g/mol |
IUPAC名 |
sodium;3,4-dihydroxybutanoate |
InChI |
InChI=1S/C4H8O4.Na/c5-2-3(6)1-4(7)8;/h3,5-6H,1-2H2,(H,7,8);/q;+1/p-1 |
InChIキー |
NOWFAQVJTIYOTK-UHFFFAOYSA-M |
正規SMILES |
C(C(CO)O)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amino]-N-(2-hydroxyethyl)-N,N-dimethyl-, inner salt](/img/structure/B13416097.png)





![4-[(2-fluorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one](/img/structure/B13416132.png)

![Ethyl 4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylate](/img/structure/B13416147.png)


![2-[(2-Fluoroacetyl)amino]-3-phenylpropanoic acid](/img/structure/B13416169.png)

![S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-prolyl-L-phenylalanine](/img/structure/B13416177.png)
